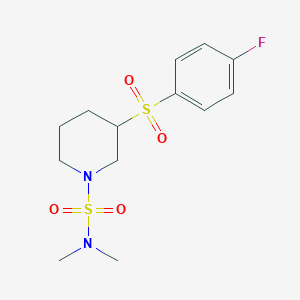
3-((4-fluorophenyl)sulfonyl)-N,N-dimethylpiperidine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-((4-fluorophenyl)sulfonyl)-N,N-dimethylpiperidine-1-sulfonamide” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains a sulfonyl group attached to a fluorophenyl group, which is a common motif in many organic compounds .
Applications De Recherche Scientifique
Environmental Presence and Effects
- Studies have identified perfluorinated chemicals, which share structural similarities with 3-((4-fluorophenyl)sulfonyl)-N,N-dimethylpiperidine-1-sulfonamide, in the environment and evaluated their persistence and toxicity. For example, perfluorooctane sulfonate (PFOS) and related compounds have been detected in human and environmental samples, underscoring the widespread distribution and potential health implications of these substances (Inoue et al., 2004; Eriksson & Kärrman, 2015).
Human Exposure and Health Risks
- Research has examined the exposure of human populations to perfluorinated compounds, including their presence in blood samples of residents in various regions, to assess potential health risks. These studies highlight concerns regarding the bioaccumulation of such compounds and their implications for human health, particularly in vulnerable populations during critical developmental periods (Calafat et al., 2007; Spliethoff et al., 2008).
Mechanisms of Action and Metabolic Pathways
- Some studies have focused on the metabolic disposition and pathways of fluorinated compounds, shedding light on their pharmacokinetics and potential mechanisms of action within biological systems. This research is critical for understanding the behavior of such compounds in the body and their eventual health outcomes (Shaffer et al., 2008).
Diagnostic and Therapeutic Applications
- Investigations into novel diagnostic and therapeutic applications of fluorinated compounds, including their use in imaging agents for disease diagnosis and monitoring, have been conducted. These studies illustrate the potential of fluorinated compounds in advancing medical imaging and treatment strategies (Patel et al., 2019).
Environmental and Human Safety
- Research on the indoor exposure to per- and polyfluoroalkyl substances (PFAS) in various settings, including childcare environments, has raised concerns about human exposure through inhalation and dermal absorption. These findings underscore the importance of monitoring and regulating the use of fluorinated compounds to protect human health, especially in sensitive populations like children (Zheng et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O4S2/c1-15(2)22(19,20)16-9-3-4-13(10-16)21(17,18)12-7-5-11(14)6-8-12/h5-8,13H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLILDRSEBPTUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2923881.png)

![N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2923885.png)
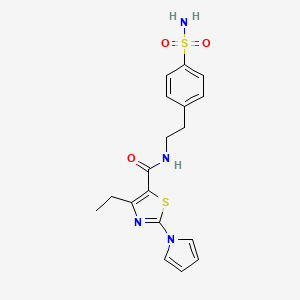
![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2923888.png)
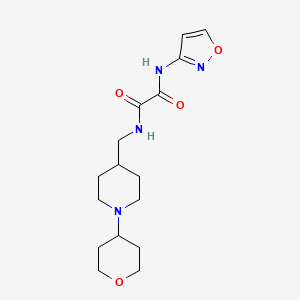
![2-[(5-Chloro-2-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2923890.png)
![N-(3-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2923891.png)
![4-ethoxy-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2923892.png)
![4-ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2923895.png)
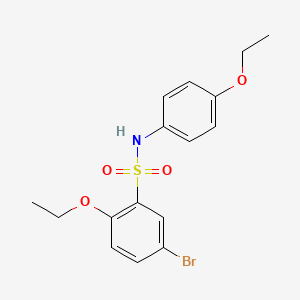
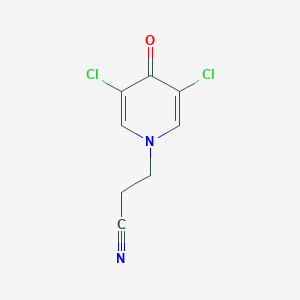
![2-[(4-Methylbenzyl)amino]ethanol hydrochloride](/img/structure/B2923901.png)
![2,4,7,8-Tetramethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2923903.png)